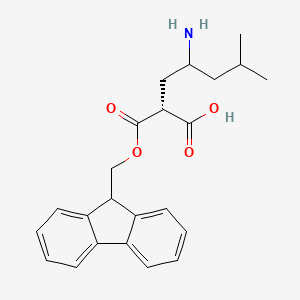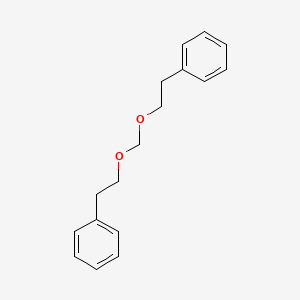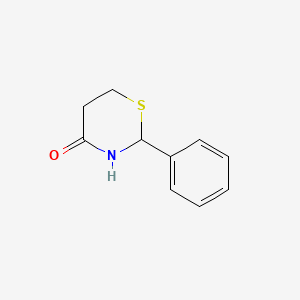
17-n-Hexadecyltetratriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-n-Hexadecyltetratriacontane is a long-chain hydrocarbon with the molecular formula C₅₀H₁₀₂ . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its high molecular weight and unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-n-Hexadecyltetratriacontane typically involves the coupling of smaller hydrocarbon units. One common method is the Wurtz reaction , where alkyl halides react with sodium metal to form longer alkanes. For instance, the reaction between 1-bromohexadecane and 1-bromotetratriacontane in the presence of sodium can yield this compound .
Industrial Production Methods
Industrial production of long-chain alkanes like this compound often involves catalytic hydrogenation of olefins or the Fischer-Tropsch synthesis , which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts such as iron or cobalt .
Analyse Chemischer Reaktionen
Types of Reactions
17-n-Hexadecyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the conditions.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) to form alkyl halides.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or basic conditions.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Halogenation: Alkyl halides.
Cracking: Smaller alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
17-n-Hexadecyltetratriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the formation of biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 17-n-Hexadecyltetratriacontane is primarily physical rather than chemical. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in forming stable emulsions and lipid bilayers. It does not have specific molecular targets or pathways but exerts its effects through hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexatriacontane (C₃₆H₇₄): A shorter alkane with similar properties but lower molecular weight.
Octatriacontane (C₃₈H₇₈): Another long-chain alkane with slightly different physical properties.
Dotriacontane (C₃₂H₆₆): A shorter alkane used in similar applications.
Uniqueness
17-n-Hexadecyltetratriacontane is unique due to its specific chain length and molecular weight, which confer distinct physical properties such as melting point and solubility. These properties make it particularly useful in specialized industrial and research applications .
Eigenschaften
CAS-Nummer |
55256-07-0 |
|---|---|
Molekularformel |
C50H102 |
Molekulargewicht |
703.3 g/mol |
IUPAC-Name |
17-hexadecyltetratriacontane |
InChI |
InChI=1S/C50H102/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-50(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
InChI-Schlüssel |
DAQUEPISOMDKQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)
![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)




![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)

![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)



![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)
